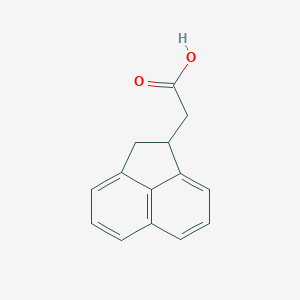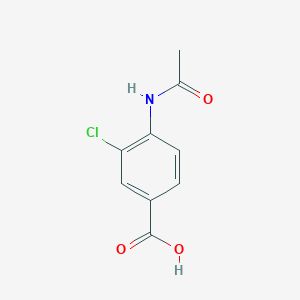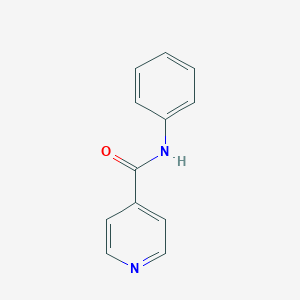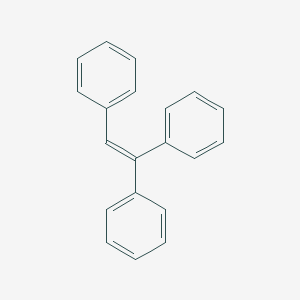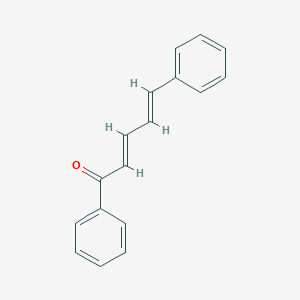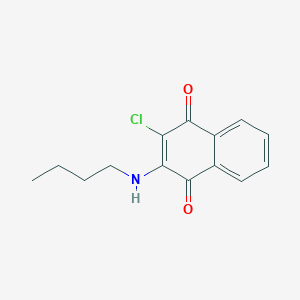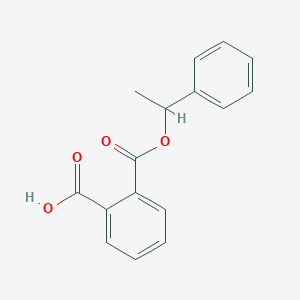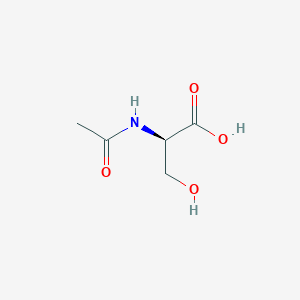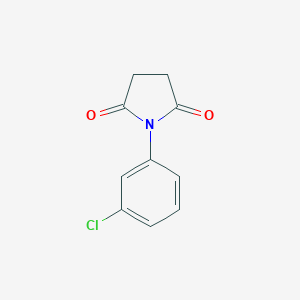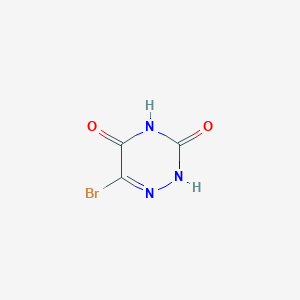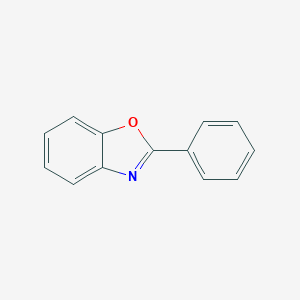
2-Fenilbenzoxazol
Descripción general
Descripción
2-Phenylbenzoxazole is a hydrophobic fluorospore present in the fluorescent molecular sensors AS1-3 . It has been studied for its synthesis and microbiological activity, particularly in the context of 5-benzamido- and 5-phenylacetamidosubstituted-2-phenylbenzoxazole derivatives .
Synthesis Analysis
The synthesis of 2-Phenylbenzoxazole has been achieved through various methods. One such method involves the Suzuki reaction of 2-(2-bromophenyl)benzoxazole . Another study reported the synthesis of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives, which exhibited in vitro antibacterial activities against Gram-negative and -positive bacteria .Molecular Structure Analysis
The molecular structure of 2-Phenylbenzoxazole is characterized by a molecular formula of C13H9NO and a molecular weight of 195.22 g/mol . The InChIKey is FIISKTXZUZBTRC-UHFFFAOYSA-N . The structure can be represented by the canonical SMILES string: C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 .Chemical Reactions Analysis
The chemical reactions involving 2-Phenylbenzoxazole have been studied in various contexts. For instance, the hydrolysis of 2-Phenylbenzoxazole and the cyclization of o-benzamidophenol have been investigated .Aplicaciones Científicas De Investigación
Colorantes Orgánicos Fluorescentes
Los derivados del 2-fenilbenzoxazol son colorantes orgánicos fluorescentes populares . Se utilizan en solución o después de la dispersión en una matriz apropiada . Muchos de ellos son fuertemente emisivos como colorantes sólidos puros, debido a un modo de empaquetamiento cristalino favorable .
Emisión Inducida por Agregación (AIE)
El fragmento de this compound se presta bien a modificaciones relativamente simples de su estructura química, con el objetivo de ampliar el sistema de electrones π conjugados . Muchas moléculas diseñadas de esta manera muestran emisión inducida por agregación (AIE) .
Colorantes de Transferencia de Protones Intramolecular en Estado Excitado (ESIPT)
Los derivados del 2-(2'-hidroxifenil)benzoxazol (HBO) son colorantes familiares de transferencia de protones intramolecular en estado excitado (ESIPT) . Son particularmente adecuados para la detección en estado sólido .
Mecanofluoro-cromismo
El mecanofluoro-cromismo también se observa en complejos y compuestos estrechamente relacionados .
Nano y Micro-partículas
Con respecto a sus propiedades de autoasociación, la tendencia general de muchos derivados del this compound es dar nanopartículas y micropartículas alargadas . Muy pequeños cambios químicos son suficientes para ajustar la forma y el tamaño de estas partículas
Mecanismo De Acción
Target of Action
2-Phenylbenzoxazole, also known as 2-phenylbenzo[d]oxazole, is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The compound exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . One of the key biological targets of 2-Phenylbenzoxazole derivatives is the VEGFR-2, which plays an important role in tumor angiogenesis .
Mode of Action
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
It is known that the compound is synthesized via a condensation reaction between 2-aminophenol and aldehydes to produce 2-aryl benzoxazole derivatives . This reaction is performed under different conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts .
Result of Action
The result of 2-Phenylbenzoxazole’s action is its strong emission as a fluorescent organic dye. Many of its derivatives are strongly emissive as pure solid dyes, due to a favorable crystal packing mode . They are particularly well suited for solid-state sensing . The derivatives of 2-Phenylbenzoxazole show aggregation-induced emission (AIE) .
Action Environment
The action environment of 2-Phenylbenzoxazole can influence its action, efficacy, and stability. Many of its derivatives are strongly emissive as pure solid dyes, due to a favorable crystal packing mode . The general tendency of many 2-Phenylbenzoxazole derivatives is to give elongated nano and microparticles . Very small chemical changes are enough to tune the shape and size of these particles .
Safety and Hazards
When handling 2-Phenylbenzoxazole, it is advised to avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Direcciones Futuras
The future directions for 2-Phenylbenzoxazole research could involve further exploration of its synthesis methods, potential applications, and safety considerations. For instance, the synthesis of benzoxazoles, benzimidazoles, and benzothiazoles using a Brønsted Acidic Ionic Liquid Gel as an efficient heterogeneous catalyst under a solvent-free condition has been suggested . Additionally, the potential use of 2-Phenylbenzoxazole derivatives as solid-state fluorescence emitters could be further explored .
Análisis Bioquímico
Biochemical Properties
For instance, 2-Phenylbenzoxazole has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. By binding to these enzymes, it can modulate their activity, potentially enhancing their ability to neutralize reactive oxygen species. Additionally, the compound’s fluorescence properties allow it to be used in the detection and quantification of nucleic acids and proteins in various biochemical assays .
Cellular Effects
In cancer cells, 2-Phenylbenzoxazole has demonstrated cytotoxic effects by inducing apoptosis through the activation of caspase enzymes. This apoptotic pathway involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Furthermore, the compound’s interaction with cellular membranes can disrupt membrane integrity, affecting ion transport and cellular homeostasis .
Molecular Mechanism
Additionally, 2-Phenylbenzoxazole can bind to DNA and RNA, interfering with nucleic acid synthesis and function. This binding can result in the inhibition of transcription and translation processes, ultimately affecting gene expression. The compound’s ability to generate reactive oxygen species also contributes to its molecular mechanism of action, as oxidative damage to biomolecules can disrupt cellular functions .
Temporal Effects in Laboratory Settings
Long-term studies have shown that 2-Phenylbenzoxazole can have sustained effects on cellular functions, particularly in terms of oxidative stress and apoptosis. The extent of these effects can vary depending on the concentration and duration of exposure. In vitro studies have demonstrated that the compound’s cytotoxic effects can persist over several days, indicating its potential for long-term impact on cellular health .
Dosage Effects in Animal Models
Threshold effects have been observed in animal studies, where a specific dosage range is required to elicit a measurable biological response. Beyond this threshold, the compound’s toxic effects become more pronounced, leading to adverse outcomes such as organ damage and systemic toxicity. These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
These metabolites can further undergo conjugation reactions with glucuronic acid, sulfate, or glutathione, facilitating their excretion from the body. The metabolic pathways of 2-Phenylbenzoxazole can influence its bioavailability, toxicity, and overall pharmacokinetic profile. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications .
Transport and Distribution
Transport proteins, such as ATP-binding cassette (ABC) transporters, can facilitate the efflux of 2-Phenylbenzoxazole from cells, influencing its intracellular concentration and distribution. Additionally, binding proteins such as albumin can sequester the compound in the bloodstream, affecting its bioavailability and tissue distribution. These transport and distribution mechanisms play a critical role in determining the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
In the mitochondria, 2-Phenylbenzoxazole can disrupt the electron transport chain, leading to the generation of reactive oxygen species and induction of apoptosis. In the nucleus, the compound can interact with DNA and RNA, affecting gene expression and nucleic acid synthesis. These subcellular localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its use in therapeutic applications .
Propiedades
IUPAC Name |
2-phenyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIISKTXZUZBTRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061199 | |
| Record name | Benzoxazole, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833-50-1 | |
| Record name | 2-Phenylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=833-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazole, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylbenzoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylbenzoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoxazole, 2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoxazole, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylbenzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Phenylbenzo[d]oxazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRB2398AFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details












Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-phenylbenzoxazole?
A1: The molecular formula of 2-phenylbenzoxazole is C13H9NO, and its molecular weight is 195.22 g/mol.
Q2: What are the key spectroscopic features of 2-phenylbenzoxazole and its derivatives?
A2: 2-Phenylbenzoxazole derivatives display strong absorption bands in the UV region attributed to ligand-centered (π–π) transitions. Lower energy absorption bands extending to the visible region are mainly attributed to spin-forbidden ligand-centered (π–π) transitions and metal-to-ligand charge transfer (MLCT) transitions, particularly in metal complexes. [] These compounds also exhibit intense fluorescence, with emission maxima ranging from the UV to the blue region depending on the substituents and their positions on the PBO core. [, ] For instance, 2-Phenylbenzoxazoles substituted with an electron-donating group on the benzoxazole ring and an electron-withdrawing group on the phenyl ring show enhanced emission efficiency and photostability. []
Q3: What type of fluorescence behavior is observed in some 2-phenylbenzoxazole derivatives?
A3: Some 2-phenylbenzoxazole derivatives, particularly those with extended conjugated systems, exhibit aggregation-induced emission (AIE), where their fluorescence is significantly enhanced in the aggregated state compared to the solution state. [] This property makes them promising candidates for applications in materials science, sensing, and bioimaging.
Q4: What are some common synthetic routes for preparing 2-phenylbenzoxazole?
A4: Several synthetic methods have been developed for 2-phenylbenzoxazole, including:
- Condensation of o-Aminophenol with Benzoic Acid: This classical method involves the reaction of o-aminophenol with benzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus pentoxide–methanesulfonic acid. []
- Reaction with Triethyl Phosphite: 2-Phenylbenzoxazole can be obtained through the reaction of triethyl phosphite with o-nitrophenyl benzoate. []
- Thermal Decomposition of Oxadiazolinones: Thermolysis of specific oxadiazolinones, such as 2,3-diphenyl-Δ3-1,2,4-oxadiazolin-5-one, can yield 2-phenylbenzoxazole as a product. [, ]
- Oxidation of Schiff Bases: Nickel peroxide can oxidize Schiff bases derived from o-aminophenol to produce the corresponding 2-phenylbenzoxazoles. []
Q5: What is the mechanism of 2-phenylbenzoxazole formation from benzoic acid and o-aminophenol in polyphosphoric acid?
A5: The mechanism involves the formation of a mixed anhydride intermediate between benzoic acid and polyphosphoric acid. This mixed anhydride reacts with o-aminophenol to form 2-aminophenyl benzoate, which then undergoes rapid intramolecular acyl migration to yield 2-hydroxybenzanilide. Finally, acid-catalyzed ring closure of 2-hydroxybenzanilide leads to the formation of 2-phenylbenzoxazole. []
Q6: Can organolithium reagents be used to introduce substituents on the 2-phenylbenzoxazole core?
A6: While organolithium reagents can react with 2-phenylbenzoxazole, they often lead to ring-opening products rather than the desired substitution. This ring-opening reaction is attributed to the nucleophilic attack of the organolithium reagent on the electrophilic carbon atom of the benzoxazole ring. []
Q7: What are some notable applications of 2-phenylbenzoxazole derivatives?
A7: 2-Phenylbenzoxazole derivatives find applications in various fields due to their favorable optical properties, including:
- UV Laser Dyes: They serve as efficient and photostable laser dyes in the near-UV region (330–380 nm) when pumped with nitrogen, XeCl excimer, or Nd:YAG lasers. []
- Light-Emitting Materials: They are incorporated into light-emitting polymers and devices, such as OLEDs, owing to their high emission efficiencies and tunable emission colors. [, , , ]
- Fluorescent Probes: Their fluorescent properties make them suitable for use as probes in biological systems and for sensing applications. []
- Liquid Crystals: Incorporation of the PBO moiety into specific molecular architectures can lead to liquid crystalline materials, particularly those displaying smectic phases. [, , , , ]
Q8: How are 2-phenylbenzoxazole derivatives used in the development of anti-amyloid agents?
A8: Researchers are exploring 2-phenylbenzoxazole derivatives as potential imaging agents for amyloid plaques, which are associated with Alzheimer's disease. The incorporation of a chiral hydroxyl group on the side chain of these derivatives has shown promising results in improving brain clearance and enhancing their pharmacokinetic profiles. Notably, the (S)-enantiomers of these compounds have demonstrated superior brain kinetics compared to their (R)-counterparts. []
Q9: How is 2-phenylbenzoxazole used in drug development?
A9: 2-Phenylbenzoxazole serves as a scaffold in developing potential therapeutics. For instance, researchers have synthesized and evaluated mutual azo prodrugs of 5-aminosalicylic acid (5-ASA) linked to 2-phenylbenzoxazole-2-yl-5-acetic acid for treating ulcerative colitis. [] These prodrugs are designed to be cleaved by bacterial azoreductase enzymes in the colon, releasing the active 5-ASA.
Q10: What is the potential of 2-phenylbenzoxazole derivatives as D-Alanyl - D-Alanine Ligase Inhibitors?
A10: D-Alanyl – D-alanine ligase is a key enzyme involved in bacterial cell wall biosynthesis, making it an attractive target for developing new antibiotics. Structure-based design studies have identified 2-phenylbenzoxazole as a promising scaffold for developing novel inhibitors of this enzyme. [] Researchers are actively pursuing the development of more potent and selective inhibitors based on this scaffold to combat bacterial infections, especially those caused by drug-resistant strains.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
